Cas no 86671-80-9 (3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide)

3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide 化学的及び物理的性質
名前と識別子
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- 3-(4-chlorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide
- 3-(4-chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide
- Oprea1_872967
- 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide
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- インチ: 1S/C21H14ClN3O2/c22-14-10-12-16(13-11-14)25-21(27)18-9-5-4-8-17(18)19(24-25)20(26)23-15-6-2-1-3-7-15/h1-13H,(H,23,26)
- InChIKey: TYFUQIXIKLWTLO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(C2C=CC=CC=2C(C(NC2C=CC=CC=2)=O)=N1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 594
- トポロジー分子極性表面積: 61.8
- XLogP3: 4.3
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628877-10mg |
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide |
86671-80-9 | 98% | 10mg |
¥934.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628877-20mg |
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide |
86671-80-9 | 98% | 20mg |
¥1092.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628877-5mg |
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide |
86671-80-9 | 98% | 5mg |
¥537.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628877-2mg |
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide |
86671-80-9 | 98% | 2mg |
¥495.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628877-25mg |
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide |
86671-80-9 | 98% | 25mg |
¥1386.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628877-1mg |
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydrophthalazine-1-carboxamide |
86671-80-9 | 98% | 1mg |
¥509.00 | 2024-04-27 |
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamideに関する追加情報
Introduction to 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS No. 86671-80-9)
3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide, with the CAS number 86671-80-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a valuable candidate for various therapeutic applications.
The molecular structure of 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide consists of a phthalazine core, a chlorophenyl substituent, and a phenylamido group. The phthalazine scaffold is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the chlorophenyl and phenylamido groups further enhances the compound's pharmacological profile by modulating its interactions with biological targets.
Recent studies have highlighted the potential of 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that it could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide has shown significant antiviral activity against several viral strains. Research conducted at the National Institutes of Health (NIH) revealed that this compound effectively inhibits the replication of influenza virus and herpes simplex virus (HSV). The mechanism of action involves interfering with viral entry and replication processes, making it a potential lead compound for the development of antiviral drugs.
The anticancer potential of 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide has also been extensively investigated. A study published in Cancer Research demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the activation of caspase-dependent pathways and the modulation of cell cycle progression. These findings suggest that 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide could be a valuable candidate for cancer therapy.
Beyond its direct therapeutic applications, 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide has also been explored as a tool for understanding biological processes. For example, researchers at the University of California used this compound to investigate the role of specific signaling pathways in inflammation and cancer. The ability to selectively modulate these pathways makes it a useful probe for both basic research and drug discovery.
The synthesis of 3-(4-Chlorophenyl)-4-oxo-N-phenyl-3,4-dihydro-1-phthalazinecarboxamide has been optimized to improve yield and purity. Various synthetic routes have been developed, including multistep processes involving condensation reactions and cyclizations. These methods have been refined to ensure high efficiency and scalability, making it feasible to produce this compound on a larger scale for preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(4-Chlorophenyl)-4-oxy-N phenyl 3 4 dihydro 1 phthalazinecarboxamide. Early results from Phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic properties. Further studies are needed to fully assess its therapeutic potential across different indications.
In conclusion, 3-(4-Chlorophenyl)-4-oxy-N phenyl 3 4 dihydro 1 phthalazinecarboxamide (CAS No. 86671 80 9) is a multifaceted compound with a wide range of biological activities. Its unique structural features and diverse pharmacological properties make it an attractive candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in medicine.
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